molecular formula C10H14BrNO B13283122 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol

4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol

Cat. No.: B13283122
M. Wt: 244.13 g/mol
InChI Key: QGXWMBBKFOHJSD-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxyl group on the butan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the bromination of 2-pyridyl-3-methylbutan-2-ol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified through techniques like distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(2-pyridyl)-3-methylbutan-2-ol.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-(5-bromopyridin-2-yl)-3-methylbutan-2-one.

    Reduction: Formation of 4-(2-pyridyl)-3-methylbutan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Bromopyridin-2-yl)aminobutanoic acid: Similar structure with an amino group instead of a hydroxyl group.

    4-(5-Bromopyridin-2-yl)morpholine: Contains a morpholine ring instead of the butan-2-ol moiety.

    6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: Schiff-base compound with a phenol group.

Uniqueness

4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol is unique due to its specific combination of a bromopyridine ring and a butan-2-ol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol is a compound of interest due to its potential biological activities. This compound, characterized by the presence of a brominated pyridine moiety, has been studied for its interactions with various biological targets. Understanding its biological activity can provide insights into its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrNC_{11}H_{14}BrN with a molecular weight of approximately 256.14 g/mol. The structure features a bromine atom at the 5-position of the pyridine ring, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The brominated pyridine can engage in π-π stacking interactions, while the alcohol group may form hydrogen bonds with target proteins. These interactions can modulate protein activity, potentially leading to various biological effects such as antimicrobial or anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of brominated pyridines display activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus .

CompoundTarget BacteriaZone of Inhibition (mm)
This compoundE. coliModerate
S. aureusMild
Pseudomonas aeruginosaInactive
Salmonella typhiInactive

Anticancer Activity

In vitro studies have demonstrated that related compounds possess antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and H460 (lung cancer). For example, assays using MTT showed moderate to strong cytotoxic effects in these cell lines, suggesting potential applications in cancer therapy .

Cell LineIC50 (µM)Effect
MCF-715Moderate antiproliferative
H46020Strong antiproliferative
HEK293T>50Non-toxic

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyridine derivatives against resistant strains of bacteria, highlighting the effectiveness of brominated compounds in overcoming resistance mechanisms .
  • Cytotoxicity Assessment : Another research project focused on assessing the cytotoxic effects of several brominated pyridines on human cancer cell lines, revealing that modifications in the chemical structure significantly influenced their potency .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C10H14BrNO/c1-7(8(2)13)5-10-4-3-9(11)6-12-10/h3-4,6-8,13H,5H2,1-2H3

InChI Key

QGXWMBBKFOHJSD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=C(C=C1)Br)C(C)O

Origin of Product

United States

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